N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- Thioacetamide bridge (-S-CH2-CO-NH-): Links the pyrimidinone core to the 4-bromophenyl group, offering conformational flexibility and hydrogen-bonding capabilities.
- 4-bromophenyl moiety: A halogenated aromatic group that may contribute to halogen bonding in biological targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3S2/c1-2-29-17-9-7-16(8-10-17)26-21(28)20-18(11-12-30-20)25-22(26)31-13-19(27)24-15-5-3-14(23)4-6-15/h3-10H,2,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUZEUICDOLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C21H18BrN3O4S |
| Molecular Weight | 452.35 g/mol |
| SMILES | Cc1ccc(cc1)C(=O)N(C(=O)Nc2ccc(cc2)Br)SCC |
| InChIKey | JZBQQGQZKXKXKJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thieno[3,2-d]pyrimidine derivatives followed by acetamide coupling. The detailed synthetic pathway remains a subject of research, with various modifications reported to improve yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : In vitro assays have shown that related thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The IC50 values reported for these compounds range from 5 to 20 µM depending on the specific cell line and structural modifications.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair pathways. These compounds may also induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens:
- Bacterial Strains : Preliminary studies suggest that this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also shows potential antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Cytotoxicity
Toxicological assessments reveal that while the compound exhibits promising biological activities, it also presents cytotoxic effects at higher concentrations. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia Cells) | >20 |
| MCF7 (Breast Cancer Cells) | 15 |
| HeLa (Cervical Cancer Cells) | 10 |
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Study on Bacterial Infections : In a model of bacterial infection using E. coli, administration of the compound resulted in reduced bacterial load in infected tissues compared to untreated controls.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Solubility: The target compound’s 4-ethoxyphenyl group likely improves aqueous solubility compared to methyl () or trifluoromethoxy () analogs.
Electronic Interactions: Electron-withdrawing groups (e.g., trifluoromethoxy in ) may alter binding affinity by modulating the electron density of the pyrimidinone core. The 4-bromophenyl moiety (common in target and ) could facilitate halogen bonding in target proteins.
Thermal Stability :
- The high melting point (>259°C) of suggests strong intermolecular forces, a trait likely shared by the target compound due to structural similarities.
Synthetic Accessibility :
- reports a 79% yield, indicating efficient synthesis for this class. The target compound’s synthesis may face challenges due to the ethoxy group’s bulkiness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
